Dynamin IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

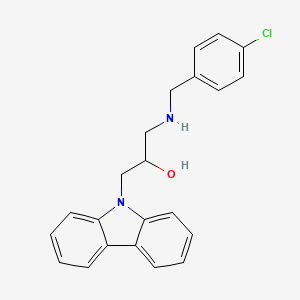

Molecular Formula |

C22H21ClN2O |

|---|---|

Molecular Weight |

364.9 g/mol |

IUPAC Name |

1-carbazol-9-yl-3-[(4-chlorophenyl)methylamino]propan-2-ol |

InChI |

InChI=1S/C22H21ClN2O/c23-17-11-9-16(10-12-17)13-24-14-18(26)15-25-21-7-3-1-5-19(21)20-6-2-4-8-22(20)25/h1-12,18,24,26H,13-15H2 |

InChI Key |

AEKXFKTYWDQZGU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(CNCC4=CC=C(C=C4)Cl)O |

Origin of Product |

United States |

Foundational & Exploratory

Dynamin IN-2: A Wiskostatin Analogue as a Potent Inhibitor of Dynamin-Mediated Endocytosis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Dynamin IN-2, a potent inhibitor of dynamin, and its relationship to its analogue, Wiskostatin. While Wiskostatin is primarily recognized as an inhibitor of the Neural Wiskott-Aldrich Syndrome Protein (N-WASP), it also exhibits off-target activity against dynamin. This compound, a structural analogue of Wiskostatin, has been developed as a more potent and potentially more specific inhibitor of dynamin's GTPase activity, a crucial element in clathrin-mediated endocytosis. This document details the mechanisms of action of both compounds, presents comparative quantitative data on their inhibitory activities, provides detailed experimental protocols for their characterization, and visualizes the key signaling pathways and experimental workflows involved. This guide is intended to serve as a valuable resource for researchers in cell biology, pharmacology, and drug development investigating endocytic pathways and the therapeutic potential of their inhibition.

Introduction

Endocytosis is a fundamental cellular process responsible for the uptake of extracellular materials, the regulation of cell surface receptor expression, and the recycling of synaptic vesicles. A key player in many endocytic pathways is the large GTPase dynamin, which mediates the fission of nascent vesicles from the plasma membrane. The critical role of dynamin in cellular function has made it an attractive target for therapeutic intervention in various diseases, including cancer, neurodegenerative disorders, and infectious diseases.

Wiskostatin, a carbazole derivative, was initially identified as a specific inhibitor of N-WASP, a key regulator of actin polymerization. It functions by stabilizing the autoinhibited conformation of N-WASP, thereby preventing its activation of the Arp2/3 complex.[1] However, subsequent studies revealed that Wiskostatin also possesses off-target inhibitory activity against dynamin and can lead to a significant decrease in cellular ATP levels, complicating the interpretation of its effects in cellular assays.[1][2]

This compound, a structural analogue of Wiskostatin, has emerged as a more potent inhibitor of dynamin.[3][4] This guide explores the characteristics of this compound as a Wiskostatin analogue, providing a detailed comparison of their inhibitory profiles and potential cellular effects.

Mechanism of Action

Wiskostatin: A Dual Inhibitor of N-WASP and Dynamin

Wiskostatin's primary mechanism of action involves its interaction with the regulatory GTPase-binding domain (GBD) of N-WASP. This interaction stabilizes the closed, autoinhibited conformation of N-WASP, preventing the release of its C-terminal VCA (verprolin-homology, cofilin-homology, and acidic) domain. The VCA domain is essential for binding to and activating the Arp2/3 complex, which in turn nucleates actin polymerization. By locking N-WASP in its inactive state, Wiskostatin effectively decouples upstream signals, such as those from Cdc42, from the actin cytoskeleton.[1]

In addition to its effects on N-WASP, Wiskostatin has been shown to inhibit the GTPase activity of dynamin I with an IC50 of 20.7 µM.[1] This off-target activity complicates its use as a specific N-WASP inhibitor in cellular contexts. Furthermore, a significant off-target effect of Wiskostatin is its ability to cause a rapid and profound decrease in cellular ATP levels, which can non-selectively perturb numerous cellular processes.[2]

This compound: A Potent Dynamin Inhibitor

This compound, as a Wiskostatin analogue, was developed to enhance potency against dynamin. It acts as a potent inhibitor of dynamin I GTPase activity, with a reported IC50 of 1.0 µM, making it significantly more potent than Wiskostatin in this regard.[3][4] The precise molecular interactions between this compound and dynamin have not been fully elucidated but are presumed to involve the GTPase domain, thereby inhibiting the hydrolysis of GTP that is necessary for membrane fission. This inhibition of dynamin function leads to a blockage of clathrin-mediated endocytosis, as demonstrated by an IC50 of 9.5 µM in a relevant assay.[3] Information regarding the off-target effects of this compound, particularly concerning cellular ATP levels, is not yet widely available.

Quantitative Data Presentation

The following tables summarize the available quantitative data for this compound and Wiskostatin, allowing for a direct comparison of their inhibitory potencies.

| Compound | Target | Assay | IC50 (µM) | Reference |

| This compound | Dynamin I | GTPase Activity | 1.0 | [3][4] |

| Clathrin-Mediated Endocytosis | Cellular Uptake | 9.5 | [3] | |

| Wiskostatin | Dynamin I | GTPase Activity | 20.7 | [1] |

| Clathrin-Mediated Endocytosis | Cellular Uptake | 6.9 | [1] | |

| N-WASP | Actin Polymerization | < 10 | [5] |

Table 1: Comparative Inhibitory Activities of this compound and Wiskostatin.

Signaling Pathways and Experimental Workflows

N-WASP Signaling Pathway

The activation of N-WASP is a critical step in the regulation of actin dynamics. In its inactive state, N-WASP exists in an autoinhibited conformation. The binding of activators, such as the GTP-bound form of the Rho GTPase Cdc42 and phosphoinositides (e.g., PI(4,5)P2), induces a conformational change that relieves this autoinhibition, allowing the VCA domain to activate the Arp2/3 complex and initiate actin polymerization. Wiskostatin acts by stabilizing the autoinhibited state, thus preventing this activation cascade.

Dynamin-Mediated Endocytosis Workflow

Dynamin plays a crucial role in the final step of clathrin-mediated endocytosis: the scission of the newly formed vesicle from the plasma membrane. This process is dependent on dynamin's ability to oligomerize at the neck of the budding vesicle and, through GTP hydrolysis, induce a conformational change that leads to membrane fission. Dynamin inhibitors, such as this compound, block this process by inhibiting the GTPase activity of dynamin.

Experimental Protocols

In Vitro Dynamin GTPase Assay (Malachite Green Assay)

This assay measures the GTPase activity of purified dynamin by quantifying the amount of inorganic phosphate (Pi) released from GTP hydrolysis. The malachite green reagent forms a colored complex with free phosphate, which can be measured spectrophotometrically.

Materials:

-

Purified Dynamin I protein

-

GTP solution (10 mM)

-

Assay Buffer (20 mM HEPES pH 7.4, 150 mM KCl, 1 mM MgCl2, 1 mM DTT)

-

Malachite Green Reagent:

-

Solution A: 0.045% (w/v) Malachite Green in water

-

Solution B: 4.2% (w/v) Ammonium Molybdate in 4 M HCl

-

Solution C: 1% (v/v) Triton X-100

-

Working Reagent: Mix 3 parts of Solution A with 1 part of Solution B, then add 0.02 parts of Solution C. Prepare fresh.

-

-

Phosphate Standard (e.g., KH2PO4)

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare a dilution series of the inhibitor (this compound or Wiskostatin) in Assay Buffer.

-

In a 96-well plate, add 10 µL of each inhibitor dilution. Include a vehicle control (e.g., DMSO).

-

Add 30 µL of purified dynamin (e.g., at 1 µM final concentration) in Assay Buffer to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of GTP solution (to a final concentration of 1 mM).

-

Incubate the plate at 37°C for a set time (e.g., 30 minutes).

-

Stop the reaction by adding 50 µL of the Malachite Green Working Reagent to each well.

-

Incubate at room temperature for 15 minutes to allow color development.

-

Measure the absorbance at 620 nm using a plate reader.

-

Generate a standard curve using the phosphate standard to determine the concentration of Pi released in each reaction.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Cell-Based Clathrin-Mediated Endocytosis Assay (Transferrin Uptake Assay)

This assay measures the efficiency of clathrin-mediated endocytosis by quantifying the uptake of fluorescently labeled transferrin, a classic cargo for this pathway, using flow cytometry.

Materials:

-

HeLa cells (or other suitable cell line)

-

Complete cell culture medium

-

Serum-free medium

-

Fluorescently labeled Transferrin (e.g., Alexa Fluor 647-Transferrin)

-

Inhibitor (this compound or Wiskostatin)

-

Acidic Wash Buffer (0.1 M Glycine, 150 mM NaCl, pH 3.0)

-

PBS

-

Flow cytometer

Procedure:

-

Seed HeLa cells in a 6-well plate and grow to 70-80% confluency.

-

Pre-treat the cells with various concentrations of the inhibitor (or vehicle control) in serum-free medium for 30 minutes at 37°C.

-

Add fluorescently labeled transferrin (e.g., 25 µg/mL final concentration) to each well and incubate for 15 minutes at 37°C to allow for uptake.

-

To stop the uptake, place the plate on ice and wash the cells twice with ice-cold PBS.

-

To remove surface-bound transferrin, incubate the cells with ice-cold Acidic Wash Buffer for 5 minutes on ice.

-

Wash the cells twice with ice-cold PBS.

-

Harvest the cells by trypsinization and resuspend in PBS containing 1% BSA.

-

Analyze the fluorescence intensity of the cells using a flow cytometer.

-

Calculate the mean fluorescence intensity (MFI) for each condition.

-

Determine the percent inhibition of transferrin uptake for each inhibitor concentration and calculate the IC50 value.

In Vitro Actin Polymerization Assay (Pyrene-Actin Assay)

This assay monitors the kinetics of actin polymerization by measuring the increase in fluorescence of pyrene-labeled actin upon its incorporation into actin filaments.

Materials:

-

Monomeric actin (G-actin), with a fraction labeled with pyrene

-

G-buffer (2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT)

-

Polymerization Buffer (10x KMEI: 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole-HCl pH 7.0)

-

N-WASP protein

-

Arp2/3 complex

-

Cdc42 (pre-loaded with GTPγS)

-

Inhibitor (Wiskostatin)

-

Fluorometer

Procedure:

-

Prepare a reaction mix containing G-actin (e.g., 2 µM final concentration, with 5-10% pyrene-labeled actin) in G-buffer.

-

Add N-WASP, Arp2/3 complex, and activated Cdc42 to the reaction mix to stimulate actin polymerization.

-

Add various concentrations of Wiskostatin (or vehicle control) to the reaction mix.

-

Initiate polymerization by adding 1/10th volume of 10x Polymerization Buffer.

-

Immediately place the sample in a fluorometer and record the pyrene fluorescence (Excitation: ~365 nm, Emission: ~407 nm) over time.

-

Plot the fluorescence intensity as a function of time to obtain polymerization curves.

-

Analyze the curves to determine the effect of the inhibitor on the lag phase, polymerization rate, and steady-state fluorescence.

Conclusion

This compound represents a significant advancement in the development of potent and selective dynamin inhibitors. As a Wiskostatin analogue, it exhibits substantially increased potency against dynamin I GTPase activity, making it a valuable tool for dissecting the roles of dynamin in cellular processes. While Wiskostatin's utility is hampered by its off-target effects on N-WASP and cellular ATP levels, the off-target profile of this compound requires further investigation to fully establish its specificity. The experimental protocols provided in this guide offer a framework for the characterization and comparison of these and other inhibitors of endocytosis. Continued research into the development and characterization of specific dynamin inhibitors like this compound will undoubtedly enhance our understanding of endocytic pathways and may pave the way for novel therapeutic strategies targeting these fundamental cellular processes.

References

- 1. researchgate.net [researchgate.net]

- 2. N-WASP inhibitor wiskostatin nonselectively perturbs membrane transport by decreasing cellular ATP levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of Chemical Inhibition of N-WASP, a Critical Regulator of Actin Polymerization on Aqueous Humor Outflow through the Conventional Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Dynamin-2 in Clathrin-Mediated Endocytosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clathrin-mediated endocytosis (CME) is a fundamental cellular process responsible for the internalization of a vast array of cargo, from nutrients and signaling receptors to pathogens. This intricate process involves the coordinated action of numerous proteins, with the large GTPase Dynamin-2 (DNM2) playing a pivotal and indispensable role in the final scission event that liberates a nascent vesicle from the plasma membrane. This technical guide provides an in-depth exploration of the function of Dynamin-2 in CME, detailing its molecular mechanism, key quantitative parameters, and the experimental methodologies used to elucidate its function. It is intended to be a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of endocytosis and related cellular processes.

Introduction to Dynamin-2 and its Core Function in CME

Dynamin-2 is a ubiquitously expressed 100-kDa mechanochemical enzyme belonging to the dynamin superfamily of large GTPases.[1] In the context of CME, Dynamin-2 is recruited to the neck of deeply invaginated clathrin-coated pits.[2] There, it assembles into a helical collar that, through a process dependent on GTP hydrolysis, constricts and ultimately severs the membrane stalk, releasing the clathrin-coated vesicle into the cytoplasm.[2] This scission event is the culmination of a complex series of molecular interactions and conformational changes.

The function of Dynamin-2 is not limited to a simple mechanical scission role; it also acts as a regulatory hub, interacting with a multitude of accessory proteins that modulate its recruitment, assembly, and enzymatic activity.[3] Furthermore, recent studies have suggested a dual role for Dynamin-2, where it may also function at earlier stages of clathrin-coated pit maturation as a fidelity monitor.[4]

Molecular Mechanism of Dynamin-2 in Vesicle Scission

The action of Dynamin-2 in CME can be dissected into several key steps:

-

Recruitment: Dynamin-2 is recruited from the cytosol to the neck of the invaginated clathrin-coated pit. This recruitment is mediated by the interaction of its Proline-Rich Domain (PRD) with SH3 domain-containing proteins, such as endophilin and amphiphysin, which are already present at the endocytic site.[2] Additionally, the Pleckstrin Homology (PH) domain of Dynamin-2 binds to phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2) in the plasma membrane, further anchoring it to the site of action.[2]

-

Assembly: Upon recruitment, Dynamin-2 monomers self-assemble into a helical polymer that wraps around the membrane neck.[4] This assembly process is a critical prerequisite for its GTPase activity and subsequent membrane fission.

-

GTP Hydrolysis and Constriction: The binding and hydrolysis of GTP by the GTPase domain of Dynamin-2 induces a conformational change in the helical polymer. This change is thought to generate a constrictive force on the underlying membrane tubule, narrowing the neck of the vesicle.[5]

-

Scission: The precise mechanism of membrane scission remains an area of active research, with several models proposed. The leading model suggests that the GTP hydrolysis-driven constriction, potentially coupled with a twisting motion, leads to the fission of the lipid bilayer and the release of the vesicle.

The interplay between Dynamin-2 and the actin cytoskeleton is also crucial for efficient CME. Actin polymerization is thought to provide the force necessary for membrane invagination and to aid in the final scission process, often preceding the robust recruitment of Dynamin-2.[6][7]

Quantitative Data on Dynamin-2 Function

The study of Dynamin-2 in CME has benefited greatly from quantitative live-cell imaging and in vitro biochemical assays. The following tables summarize key quantitative data related to Dynamin-2 function.

Table 1: Stoichiometry and Dynamics of Dynamin-2 Recruitment in CME

| Parameter | Value | Cell Type | Method | Reference |

| Molecules per early phase recruitment event | 2-4 | SK-MEL-2 | TIRF Microscopy | [6][7][8] |

| Molecules recruited in the final 20s of CME | ~26 | SK-MEL-2 | TIRF Microscopy | [6][7][8] |

| Estimated number of helical turns formed | ~1 | SK-MEL-2 | TIRF Microscopy | [6][9] |

| Mean lifetime of Dynamin-2 at endocytic sites | 125 ± 112 s | SK-MEL-2 | TIRF Microscopy | [10] |

Table 2: Kinetic Parameters of Dynamin-2 GTPase Activity

| Parameter | Value | Condition | Method | Reference |

| Basal GTP hydrolysis rate | ~0.04 min⁻¹ | 10 µM GTP | Fluorescence Polarization | [11] |

| Dissociation constant (Kd) for mantdGTP | 0.5 µM | High ionic strength | Fluorescence Stopped-Flow | [12][13][14] |

| Km for GTP (R66A mutant) | Significantly higher than wild-type | In vitro GTPase assay | TLC/Enzyme-coupled assay | [5] |

Table 3: Inhibitors of Dynamin-2 and their Potency

| Inhibitor | Target | IC₅₀ | Assay Condition | Reference |

| Dynasore | Dynamin I/II | ~15 µM | In vitro GTPase assay | [15] |

| Dyngo-4a | Dynamin I | 0.38 µM | Brain recombinant protein | [16][17] |

| Dyngo-4a | Dynamin II | 2.3 µM | Recombinant mouse protein | [16][17] |

| Dyngo-4a | Transferrin endocytosis | 5.7 µM | U2OS cells | [1][16] |

| Dyngo-4a | Clathrin-mediated endocytosis | 5.5 µM | - | [18] |

Signaling Pathways and Experimental Workflows

Dynamin-2 Signaling in Clathrin-Mediated Endocytosis

The recruitment and activity of Dynamin-2 are tightly regulated through a network of protein-protein and protein-lipid interactions. The following diagram illustrates the key players and their relationships in the signaling pathway leading to vesicle scission.

Caption: Signaling pathway of Dynamin-2 in CME.

Experimental Workflow for Studying Dynamin-2 Function

Investigating the role of Dynamin-2 in CME typically involves a combination of in vitro biochemical assays and in vivo live-cell imaging. The following diagram outlines a common experimental workflow.

Caption: A typical experimental workflow.

Experimental Protocols

In Vitro Dynamin-2 GTPase Activity Assay (Colorimetric)

This protocol is adapted from established methods for measuring GTP hydrolysis by detecting the release of inorganic phosphate (Pi).[19][20]

Materials:

-

Purified recombinant Dynamin-2 protein

-

GTP stock solution (e.g., 100 mM)

-

Assay Buffer: 20 mM HEPES, pH 7.4, 150 mM KCl, 1 mM MgCl₂, 1 mM DTT

-

Malachite Green Reagent: (e.g., a commercially available kit or a solution of malachite green, ammonium molybdate, and a stabilizing agent)

-

Phosphate standard solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a standard curve: Prepare a series of dilutions of the phosphate standard in Assay Buffer.

-

Set up the reaction: In a 96-well plate, add the following components in order:

-

Assay Buffer

-

Dynamin-2 protein (to a final concentration of e.g., 0.5 µM)

-

(Optional) Stimulating agents like liposomes or SH3 domain-containing proteins.

-

-

Initiate the reaction: Add GTP to a final concentration of 1 mM to start the reaction.

-

Incubate: Incubate the plate at 37°C for a specific time course (e.g., 0, 5, 10, 15, 30 minutes).

-

Stop the reaction: Stop the reaction by adding an equal volume of Malachite Green Reagent.

-

Develop color: Allow the color to develop for 15-30 minutes at room temperature.

-

Measure absorbance: Read the absorbance at a wavelength of ~620-650 nm using a microplate reader.

-

Calculate Pi release: Use the standard curve to determine the concentration of Pi released in each well. Calculate the GTPase activity as nmol Pi/min/mg of Dynamin-2.

Live-Cell Imaging of Dynamin-2 Recruitment using TIRF Microscopy

This protocol provides a general framework for visualizing the recruitment of fluorescently tagged Dynamin-2 to clathrin-coated pits at the plasma membrane.[21][22][23]

Materials:

-

Cells stably or transiently expressing fluorescently tagged Dynamin-2 (e.g., DNM2-EGFP) and a clathrin marker (e.g., Clathrin light chain-RFP).

-

Glass-bottom imaging dishes.

-

Total Internal Reflection Fluorescence (TIRF) microscope equipped with appropriate lasers (e.g., 488 nm for EGFP, 561 nm for RFP), an EMCCD or sCMOS camera, and environmental control (37°C, 5% CO₂).

-

Image analysis software (e.g., ImageJ/Fiji, MATLAB).

Procedure:

-

Cell culture and transfection: Plate cells on glass-bottom dishes. If using transient transfection, transfect cells with plasmids encoding the fluorescently tagged proteins 24-48 hours before imaging.

-

Microscope setup:

-

Turn on the microscope, lasers, and environmental chamber. Allow the system to equilibrate.

-

Calibrate the TIRF angle to achieve optimal signal-to-noise for visualizing events at the plasma membrane.

-

-

Image acquisition:

-

Place the imaging dish on the microscope stage.

-

Locate a cell with good expression of both fluorescent proteins.

-

Set up a time-lapse acquisition sequence, typically acquiring images every 1-2 seconds for several minutes. Use simultaneous or fast sequential imaging for two-color acquisition.

-

Adjust laser power and exposure times to minimize phototoxicity while maintaining a good signal.

-

-

Image analysis:

-

Correct for any photobleaching.

-

Use particle tracking software to identify and track individual clathrin-coated pits and the associated Dynamin-2 signal.

-

Quantify the fluorescence intensity of Dynamin-2 and clathrin over time for each tracked event.

-

Analyze the recruitment kinetics, lifetime, and stoichiometry of Dynamin-2 at endocytic sites.

-

Conclusion

Dynamin-2 is a master regulator of the final stages of clathrin-mediated endocytosis. Its intricate mechanism, involving recruitment, assembly, and GTP-hydrolysis-driven membrane fission, is essential for cellular homeostasis. The quantitative data and experimental protocols presented in this guide offer a robust framework for researchers to further unravel the complexities of Dynamin-2 function. As a key player in a fundamental cellular process, Dynamin-2 remains a critical target for understanding disease pathogenesis and for the development of novel therapeutic interventions. The continued application of advanced imaging and biochemical techniques will undoubtedly shed further light on the multifaceted roles of this essential GTPase.

References

- 1. Building a Better Dynasore: The Dyngo Compounds Potently Inhibit Dynamin and Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The evolution of dynamin to regulate clathrin-mediated endocytosis: Speculations on the evolutionarily late appearance of dynamin relative to clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Coordinated actions of actin and BAR proteins upstream of dynamin at endocytic clathrin-coated pits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dissecting dynamin’s role in clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 6. Actin and dynamin2 dynamics and interplay during clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Actin and dynamin2 dynamics and interplay during clathrin-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. rupress.org [rupress.org]

- 10. researchgate.net [researchgate.net]

- 11. A highly-sensitive high throughput assay for dynamin's basal GTPase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. The mechanism of GTP hydrolysis by dynamin II: a transient kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 15. Building a better dynasore: the dyngo compounds potently inhibit dynamin and endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. selleckchem.com [selleckchem.com]

- 18. Dyngo® 4a, highly potent dynamin inhibitor (CAS 1256493-34-1) (ab120689) | Abcam [abcam.com]

- 19. Robust colorimetric assays for dynamin's basal and stimulated GTPase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Two-color total internal refection fluorescence microscopy of exocytosis in endocrine cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Live-Cell Total Internal Reflection Fluorescence (TIRF) Microscopy to Investigate Protein Internalization Dynamics | Springer Nature Experiments [experiments.springernature.com]

- 23. Imaging single endocytic events reveals diversity in clathrin, dynamin, and vesicle dynamics - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Dynamin GTPase Activity with Dynamin IN-2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the investigation of dynamin GTPase activity with a focus on the inhibitor, Dynamin IN-2. Dynamin is a large GTPase essential for clathrin-mediated endocytosis and vesicle trafficking. Its dysfunction is implicated in various diseases, making it a critical target for therapeutic development. This document offers detailed experimental protocols, quantitative data on inhibitor potency, and visualizations of relevant signaling pathways to aid researchers in this field.

Introduction to Dynamin and this compound

Dynamin is a mechanochemical enzyme that oligomerizes around the neck of budding vesicles and utilizes the energy from GTP hydrolysis to mediate membrane fission[1]. Mammals have three dynamin isoforms: dynamin-1 (neuron-specific), dynamin-2 (ubiquitously expressed), and dynamin-3 (predominantly in the testis and lungs)[2]. Dynamin-2, being ubiquitously expressed, is a key player in numerous cellular processes, including receptor-mediated endocytosis, and its inhibition can have significant effects on cellular signaling[3][4].

This compound is a potent, cell-permeable inhibitor of dynamin's GTPase activity. It serves as a valuable tool for studying the cellular functions of dynamin and for validating dynamin as a therapeutic target. Understanding its mechanism of action and having robust protocols to assess its effects are crucial for its effective use in research and drug development.

Quantitative Analysis of Dynamin Inhibitors

The potency of this compound and other commonly used dynamin inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). These values can vary depending on the dynamin isoform and the specific assay conditions. The following table summarizes the reported IC50 values for several dynamin inhibitors, providing a comparative overview of their potency.

| Inhibitor | Dynamin 1 IC50 (µM) | Dynamin 2 IC50 (µM) | Cellular Assay IC50 (µM) | Reference |

| This compound | 1.0 | Data not available | 9.5 (Clathrin-mediated endocytosis) | MedchemExpress |

| Dynasore | 15 | 15 | ~15 (Transferrin uptake) | [5] |

| Dyngo-4a | 0.38 (brain recombinant) | 2.3 (recombinant mouse) | 5.7 (Transferrin endocytosis) | [5] |

| Dynole 34-2 | 6.9 | 14.2 | Data not available | [5] |

Note: IC50 values can vary between different studies and assay conditions.

Experimental Protocols

Detailed methodologies are essential for the reproducible investigation of dynamin GTPase activity and the effects of its inhibitors. Below are step-by-step protocols for two key experiments: a biochemical GTPase activity assay and a cell-based endocytosis assay.

Dynamin GTPase Activity Assay (Malachite Green-Based)

This colorimetric assay measures the amount of inorganic phosphate (Pi) released from GTP hydrolysis by dynamin. The malachite green reagent forms a colored complex with free orthophosphate, which can be quantified spectrophotometrically.

Materials:

-

Purified dynamin protein

-

This compound or other inhibitors

-

GTP solution

-

Assay Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM KCl, 1 mM MgCl2)[6]

-

Malachite Green Reagent A (Malachite green hydrochloride in H2SO4)[7]

-

Malachite Green Reagent B (Ammonium molybdate in H2SO4 with a stabilizing agent)[7]

-

Phosphate standards

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare Reagents:

-

Prepare a dilution series of this compound in Assay Buffer.

-

Prepare a working solution of GTP in Assay Buffer (e.g., 1 mM)[6].

-

Prepare phosphate standards for the standard curve.

-

-

Reaction Setup:

-

In a 96-well plate, add 25 µL of Assay Buffer (for no enzyme control), 25 µL of purified dynamin solution, and 25 µL of the this compound dilution series to respective wells[8].

-

Pre-incubate the plate at 37°C for 10 minutes.

-

-

Initiate Reaction:

-

Stop Reaction and Develop Color:

-

Measurement:

-

Read the absorbance at 620-660 nm using a microplate reader[9].

-

-

Data Analysis:

-

Subtract the absorbance of the no-enzyme control from all readings.

-

Generate a phosphate standard curve.

-

Calculate the amount of phosphate released in each sample.

-

Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.

-

Transferrin Uptake Assay (Cell-Based)

This assay measures the effect of dynamin inhibitors on clathrin-mediated endocytosis by tracking the internalization of fluorescently labeled transferrin.

Materials:

-

Cultured cells (e.g., HeLa, COS-7) grown on coverslips

-

This compound or other inhibitors

-

Fluorescently labeled transferrin (e.g., Alexa Fluor 647-Transferrin)[10]

-

Serum-free cell culture medium

-

Paraformaldehyde (PFA) for fixation

-

Phosphate-buffered saline (PBS)

-

Mounting medium with DAPI

-

Fluorescence microscope

Protocol:

-

Cell Preparation:

-

Seed cells on coverslips in a 24-well plate and grow to 60-70% confluency[11].

-

-

Inhibitor Treatment and Starvation:

-

Pre-treat the cells with various concentrations of this compound in serum-free medium for a specified time (e.g., 30 minutes) at 37°C.

-

During the last hour of treatment, starve the cells in serum-free medium to deplete endogenous transferrin[12].

-

-

Transferrin Uptake:

-

Fixation and Staining:

-

Quickly wash the cells with ice-cold PBS to stop endocytosis.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature[10].

-

Wash the cells three times with PBS.

-

Mount the coverslips on glass slides using mounting medium containing DAPI for nuclear counterstaining.

-

-

Imaging and Analysis:

-

Acquire images using a fluorescence microscope.

-

Quantify the intracellular fluorescence intensity of transferrin per cell using image analysis software (e.g., ImageJ).

-

Plot the percentage of transferrin uptake inhibition against the inhibitor concentration to determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

To visualize the complex processes involved, the following diagrams were generated using Graphviz (DOT language).

Dynamin's Role in Clathrin-Mediated Endocytosis

This diagram illustrates the key steps of clathrin-mediated endocytosis and the point of dynamin intervention.

Caption: Dynamin's critical role in vesicle fission during endocytosis.

Experimental Workflow for Assessing this compound Activity

This flowchart outlines the general steps for evaluating the inhibitory effect of this compound.

Caption: Workflow for evaluating this compound's inhibitory effects.

Downstream Signaling Affected by Dynamin Inhibition

Inhibition of dynamin-mediated endocytosis can impact various signaling pathways that are dependent on receptor internalization. One such example is the Platelet-Derived Growth Factor (PDGF) signaling pathway.

Caption: Inhibition of dynamin affects PDGF-induced STAT3 signaling.[13][14][15]

Discussion and Considerations

When investigating dynamin GTPase activity with inhibitors like this compound, it is crucial to consider potential off-target effects. Some dynamin inhibitors have been shown to affect cellular processes independently of their action on dynamin[16][17][18]. Therefore, it is recommended to use multiple, structurally distinct inhibitors and, where possible, genetic approaches such as siRNA-mediated knockdown or knockout cell lines to validate findings.

The choice of experimental system is also important. While biochemical assays using purified components provide a clean system to study direct inhibition of GTPase activity, cell-based assays are essential to understand the inhibitor's efficacy in a physiological context, including its cell permeability and stability.

References

- 1. sinobiological.com [sinobiological.com]

- 2. Redundant and Distinct Functions for Dynamin-1 and Dynamin-2 Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evidence That Dynamin-2 Functions as a Signal-Transducing Gtpase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isoform and Splice-Variant Specific Functions of Dynamin-2 Revealed by Analysis of Conditional Knock-Out Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubcompare.ai [pubcompare.ai]

- 7. 3hbiomedical.com [3hbiomedical.com]

- 8. eubopen.org [eubopen.org]

- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 10. Transferrin uptake assay to measure Clathrin-mediated endocytosis in HIPCS derived neurons. [protocols.io]

- 11. med.upenn.edu [med.upenn.edu]

- 12. Transferrin-Uptake Assay [www2.mrc-lmb.cam.ac.uk]

- 13. Dynamin inhibitors impair endocytosis and mitogenic signaling of PDGF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dynamin Inhibitors Impair Endocytosis and Mitogenic Signaling of PDGF - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors | Journal of Cell Science | The Company of Biologists [journals.biologists.com]

- 17. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Specificity of Dynamin IN-2 for Dynamin Isoforms

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the dynamin inhibitor, Dynamin IN-2, with a focus on its specificity towards the different dynamin isoforms. This document summarizes the available quantitative data, outlines key experimental protocols for assessing dynamin inhibition, and visualizes relevant biological pathways and experimental workflows.

Introduction to Dynamin and its Isoforms

Dynamin is a large GTPase that plays a crucial role in membrane fission events, most notably in the scission of nascent vesicles from a parent membrane during endocytosis. Mammalian cells express three distinct dynamin isoforms, each with a unique tissue distribution and specialized cellular functions:

-

Dynamin-1 (Dyn1): Predominantly expressed in neurons, Dynamin-1 is essential for the rapid recycling of synaptic vesicles, a process critical for sustained neurotransmission.[1][2]

-

Dynamin-2 (Dyn2): This isoform is ubiquitously expressed in all tissues and is considered the "housekeeping" dynamin, responsible for constitutive clathrin-mediated endocytosis (CME) and other vesicular trafficking events in non-neuronal cells.[1][2][3]

-

Dynamin-3 (Dyn3): Primarily found in the brain, testes, and lungs, Dynamin-3 has roles in specialized contexts, including at the postsynaptic density and in sperm development.[1][2][3]

While these isoforms share approximately 80% sequence homology and have some overlapping functions, their distinct expression patterns and subtle functional differences make them individual targets for therapeutic intervention.[1][3][4][5] All dynamin isoforms share a common domain structure, including an N-terminal GTPase domain, a middle domain, a pleckstrin homology (PH) domain for membrane binding, a GTPase effector domain (GED), and a C-terminal proline-rich domain (PRD) that mediates interactions with other proteins.[2][6][7]

Overview of this compound

This compound is a potent, cell-permeable small molecule inhibitor of dynamin.[1] It is an analog of Wiskostatin, a compound initially identified as an inhibitor of the N-WASP actin remodeling complex.[7] Subsequent research revealed that Wiskostatin and its analogs, including this compound, also exhibit inhibitory activity against dynamin's GTPase function.

Quantitative Data on Isoform Specificity of this compound

The specificity of a dynamin inhibitor for the different isoforms is a critical parameter for its use as a research tool and for its potential therapeutic development. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

The available literature provides a definitive IC50 value for this compound against the GTPase activity of Dynamin-1. However, at present, there is no published data on the IC50 values of this compound for Dynamin-2 or Dynamin-3. This data gap prevents a direct comparison of the inhibitor's potency across all three major isoforms.

| Inhibitor | Target Isoform | Assay Type | IC50 (µM) | Reference |

| This compound | Dynamin-1 | GTPase Activity | 1.0 | [1] |

| Dynamin-2 | GTPase Activity | Not Reported | ||

| Dynamin-3 | GTPase Activity | Not Reported | ||

| Clathrin-Mediated Endocytosis | Cellular Assay | 9.5 | [1] |

Experimental Protocols

The determination of inhibitor specificity and potency relies on robust biochemical and cellular assays. Below are detailed methodologies for key experiments used in the characterization of dynamin inhibitors like this compound.

Biochemical Assay: Dynamin GTPase Activity

The GTPase activity of dynamin is a direct measure of its enzymatic function and is the most common target for in vitro inhibitor screening.

Principle: This assay measures the rate of GTP hydrolysis to GDP and inorganic phosphate (Pi). The effect of an inhibitor is determined by quantifying the reduction in the amount of Pi produced in its presence.

Detailed Protocol (Malachite Green Assay):

-

Reagent Preparation:

-

Dynamin Protein: Purified recombinant dynamin-1, -2, or -3.

-

GTP Stock Solution: 10 mM GTP in assay buffer.

-

Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM KCl, 1 mM MgCl2.

-

Malachite Green Reagent: Solution A (0.045% Malachite Green in water), Solution B (4.2% ammonium molybdate in 4 N HCl). Mix 3 volumes of Solution A with 1 volume of Solution B. Add Tween-20 to a final concentration of 0.01%. This final reagent should be prepared fresh.

-

Inhibitor Stock: this compound dissolved in DMSO to a concentration of 10 mM.

-

-

Assay Procedure:

-

In a 96-well plate, add 10 µL of assay buffer containing varying concentrations of this compound (prepared by serial dilution from the stock). Include a DMSO-only control.

-

Add 20 µL of purified dynamin protein (e.g., 100 nM final concentration) to each well.

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 20 µL of GTP solution (e.g., 100 µM final concentration).

-

Incubate the reaction at 37°C for a set time (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding 50 µL of the Malachite Green reagent.

-

Incubate at room temperature for 15-20 minutes to allow color development.

-

Measure the absorbance at 620 nm using a plate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of Pi.

-

Convert absorbance values to the amount of Pi produced.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cellular Assay: Clathrin-Mediated Endocytosis (Transferrin Uptake)

This assay assesses the ability of an inhibitor to block dynamin function within a cellular context by measuring the internalization of a cargo that relies on clathrin-mediated endocytosis.

Principle: Fluorescently labeled transferrin binds to the transferrin receptor on the cell surface and is internalized via clathrin-coated vesicles in a dynamin-dependent manner. The amount of internalized transferrin can be quantified by microscopy or flow cytometry.

Detailed Protocol:

-

Cell Culture:

-

Plate cells (e.g., HeLa or U2OS) on glass coverslips in a 24-well plate and grow to 70-80% confluency.

-

-

Inhibitor Treatment:

-

Wash the cells with serum-free media.

-

Incubate the cells with varying concentrations of this compound (or DMSO control) in serum-free media for 30 minutes at 37°C.

-

-

Transferrin Internalization:

-

Add fluorescently labeled transferrin (e.g., Alexa Fluor 594-Transferrin) to each well at a final concentration of 25 µg/mL.

-

Incubate at 37°C for 10-15 minutes to allow for internalization.

-

-

Removal of Surface-Bound Transferrin:

-

Place the plate on ice to stop endocytosis.

-

Wash the cells twice with ice-cold PBS.

-

To remove any transferrin that is bound to the cell surface but not internalized, wash the cells with an acid strip buffer (e.g., 0.2 M acetic acid, 0.5 M NaCl, pH 2.5) for 5 minutes on ice.

-

Wash twice more with ice-cold PBS.

-

-

Fixation and Imaging:

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells with PBS and mount the coverslips on microscope slides.

-

Image the cells using a fluorescence microscope.

-

-

Data Analysis:

-

Quantify the total fluorescence intensity of internalized transferrin per cell using image analysis software (e.g., ImageJ).

-

Calculate the percentage of inhibition of transferrin uptake for each inhibitor concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.

-

Visualizations: Pathways and Workflows

Dynamin's Role in Clathrin-Mediated Endocytosis

The following diagram illustrates the key steps of clathrin-mediated endocytosis, highlighting the critical role of dynamin in vesicle scission.

Caption: The role of dynamin in clathrin-mediated endocytosis.

Experimental Workflow for Dynamin Inhibitor Characterization

This diagram outlines a typical workflow for identifying and characterizing a novel dynamin inhibitor.

Caption: Workflow for dynamin inhibitor screening and characterization.

Conclusion

This compound is a potent inhibitor of the GTPase activity of Dynamin-1, with a reported IC50 of 1.0 µM.[1] It effectively blocks clathrin-mediated endocytosis in cellular models, confirming its utility as a tool for studying dynamin-dependent trafficking pathways.[1] However, a comprehensive understanding of its specificity is currently limited by the lack of publicly available data on its inhibitory activity against Dynamin-2 and Dynamin-3. Given that many dynamin inhibitors exhibit activity across isoforms, it is plausible that this compound also inhibits Dynamin-2 and -3, but further experimental validation is required to determine its precise isoform selectivity profile. Researchers and drug development professionals should consider this data gap when designing experiments or interpreting results using this compound. Future studies directly comparing the potency of this compound across all three dynamin isoforms will be invaluable for its full characterization as a chemical probe.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Dynamin (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 3. A highly-sensitive high throughput assay for dynamin's basal GTPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. embopress.org [embopress.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

understanding the discovery and development of Dynamin IN-2

An In-Depth Technical Guide to the Discovery and Development of Dynamin Inhibitors: A Focus on Iminodyn-22

This guide provides a comprehensive technical overview of the discovery, development, and mechanism of action of potent dynamin inhibitors, with a specific focus on Iminodyn-22. While the term "Dynamin IN-2" does not correspond to a recognized molecule in the scientific literature, Iminodyn-22 serves as a well-characterized example of a potent inhibitor of Dynamin II, a key protein involved in cellular membrane trafficking. This document is intended for researchers, scientists, and drug development professionals.

Dynamin is a large GTPase enzyme essential for various forms of endocytosis, a fundamental process for nutrient uptake, signal transduction, and synaptic vesicle recycling.[1] The ubiquitously expressed isoform, Dynamin II, is a critical regulator of clathrin-mediated endocytosis.[2] Given its central role in cellular function, dynamin has emerged as a significant target for therapeutic intervention in various diseases, including cancer and neurological disorders.[3]

Discovery and Development of the Iminodyn Class

The development of the iminochromene-based dynamin inhibitors, termed "iminodyns," arose from rational drug design.[4] Researchers identified the iminochromene scaffold as a promising starting point due to its structural similarities to the tyrphostin moiety found in another class of dynamin inhibitors, the Bis-T series.[4] This led to the synthesis of a library of iminochromene compounds to explore their potential as dynamin GTPase inhibitors.[2][4] From this library, several potent inhibitors emerged, including Iminodyn-22.[2]

Quantitative Data

The inhibitory activity of Iminodyn-22 was quantified through both biochemical and cell-based assays. The results demonstrate its high potency against the enzymatic activity of dynamin and its effectiveness in blocking dynamin-dependent cellular processes.

| Assay Type | Target | Inhibitor | IC50 Value | Reference |

| Biochemical | Dynamin I & II GTPase Activity | Iminodyn-22 | 450 ± 50 nM | [2] |

| Cellular | Receptor-Mediated Endocytosis (RME) | Iminodyn-22 | 10.7 ± 4.5 µM | [2][4] |

| Cellular | Synaptic Vesicle Endocytosis (SVE) | Iminodyn-22 | 99.5 ± 1.7 µM | [2][4] |

Mechanism of Action

Iminodyn-22 functions by directly inhibiting the enzymatic activity of dynamin. Kinetic studies have revealed that it acts as an uncompetitive inhibitor with respect to GTP, the substrate for dynamin's GTPase activity.[2][4] This mode of inhibition suggests that Iminodyn-22 binds to the dynamin-GTP complex. Further investigation has identified the binding site as the GTPase Allosteric Site (GAS) domain.[5] By targeting this domain, Iminodyn-22 prevents the conformational changes necessary for membrane fission, effectively halting the process of vesicle scission from the parent membrane during endocytosis.[4]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize dynamin inhibitors like Iminodyn-22.

Dynamin GTPase Activity Assay (Colorimetric)

This assay measures the rate of GTP hydrolysis by dynamin by quantifying the amount of inorganic phosphate (Pi) released. The malachite green assay is a common colorimetric method for this purpose.[6][7]

Materials:

-

Purified dynamin protein

-

GTP solution (1 mM)

-

Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM KCl, 1 mM MgCl₂)

-

Iminodyn-22 or other inhibitors at various concentrations

-

Malachite green reagent

-

96-well microplate

-

Spectrophotometer

Protocol:

-

Prepare a reaction mixture in a microplate well containing the assay buffer and the desired concentration of Iminodyn-22.

-

Add purified dynamin protein to the reaction mixture and incubate for 10 minutes at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding GTP to a final concentration of 1 mM.

-

Incubate the reaction at 37°C for a specific time period (e.g., 15-30 minutes), ensuring the reaction stays within the linear range.

-

Stop the reaction by adding an EDTA solution.

-

Add the malachite green reagent to each well and incubate for 5-10 minutes at room temperature to allow color development.

-

Measure the absorbance at approximately 650 nm using a spectrophotometer.

-

Calculate the amount of phosphate released by comparing the absorbance to a standard curve generated with known phosphate concentrations.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Receptor-Mediated Endocytosis (RME) Assay

This cell-based assay assesses the ability of a compound to inhibit the internalization of a specific cargo that enters the cell via clathrin-mediated endocytosis, such as transferrin.[4][8]

Materials:

-

Adherent cell line (e.g., HeLa, U2OS) cultured on glass coverslips or in optical-bottom plates[4]

-

Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 594)

-

Cell culture medium

-

Iminodyn-22 or other inhibitors at various concentrations

-

Fixative (e.g., 4% paraformaldehyde)

-

Nuclear stain (e.g., DAPI)

-

Fluorescence microscope

Protocol:

-

Plate cells and allow them to adhere and grow to an appropriate confluency.

-

Pre-incubate the cells with various concentrations of Iminodyn-22 in serum-free medium for a designated time (e.g., 30 minutes) at 37°C.

-

Add fluorescently labeled transferrin to the medium and incubate for a further 5-15 minutes at 37°C to allow for internalization.

-

To remove non-internalized, surface-bound transferrin, place the cells on ice and wash them with ice-cold acidic buffer (acid wash) or a buffer containing an iron chelator.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells with PBS and stain the nuclei with DAPI.

-

Mount the coverslips or image the plate using a fluorescence microscope.

-

Quantify the internalized transferrin by measuring the intracellular fluorescence intensity per cell using image analysis software.

-

Calculate the IC₅₀ value by plotting the percentage of endocytosis inhibition against the logarithm of the inhibitor concentration.

References

- 1. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Iminochromene inhibitors of dynamins I and II GTPase activity and endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. news-medical.net [news-medical.net]

- 4. researchgate.net [researchgate.net]

- 5. docs.abcam.com [docs.abcam.com]

- 6. Robust colorimetric assays for dynamin's basal and stimulated GTPase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Receptor-mediated endocytosis - Wikipedia [en.wikipedia.org]

The Impact of Dynamin-2 on Cytoskeletal Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dynamin-2 (Dyn2), a ubiquitously expressed large GTPase, is a critical regulator of cellular membrane trafficking, primarily recognized for its role in endocytosis. However, a growing body of evidence reveals its multifaceted involvement in orchestrating cytoskeletal dynamics, influencing both the actin and microtubule networks through intricate signaling pathways. This technical guide provides an in-depth analysis of the current understanding of Dynamin-2's impact on the cytoskeleton, presenting quantitative data, detailed experimental protocols, and key signaling pathways for researchers and drug development professionals.

Data Presentation: Quantitative Analysis of Dynamin-2's Effects

The following tables summarize the key quantitative findings from various studies on the interaction of Dynamin-2 with cytoskeletal components.

Table 1: Dynamin-2 and Actin Interaction

| Parameter | Value | Experimental Context |

| Binding Affinity (Kd) for F-actin | ~0.4 µM | Direct interaction between dynamin-1 and F-actin.[1] |

| ~0.3 µM | Dynamin-1 lacking the Proline-rich domain (PRD) binding to F-actin.[1] | |

| 0.19 ± 0.03 μM | Shibire (Drosophila dynamin) binding to actin.[2] | |

| Actin Bundling | 30-40% increase in pelleted actin | In vitro low-speed sedimentation assay with recombinant Dyn2-WT or K562E mutant.[3] |

| Actin Bundle Diameter | 41.0 ± 0.6 nm | In the presence of Dyn2-WT.[3] |

| 41.4 ± 0.5 nm | In the presence of Dyn2-K562E mutant.[3] | |

| 80.8 ± 2.8 nm | Width of GTP-treated actin bundles cross-linked by Dyn2 and cortactin.[4] | |

| Stoichiometry | 1 dynamin tetramer per 4-6 actin subunits | Scatchard analysis of dynamin-1 binding to F-actin.[1] |

Table 2: Dynamin-2 GTPase Activity

| Condition | GTPase Rate (min⁻¹) | Notes |

| Basal Activity (Dyn1) | ~1-10 min⁻¹ | Self-assembly stimulates activity to ~100-200 min⁻¹.[5] |

| Basal Activity (Dyn2) | ~2 min⁻¹ (low concentration) to ~80 min⁻¹ (>0.5 µM) | Demonstrates strong positive cooperativity.[6] |

| Stimulated Activity (Dyn2) | >40-fold higher than Dyn1 | Due to greater propensity for self-assembly.[6] |

Table 3: Dynamin-2 and Microtubule Stability

| Condition | Observation | Method |

| Heterozygous DNM2 mutation in HeLa cells | Increase in the level of stabilized (acetylated) microtubules. | Western blot analysis of acetylated tubulin.[7] |

| Expression of wild-type Dyn2 in mutant cells | Reduction in stabilized microtubules. | Western blot analysis of acetylated tubulin.[7] |

| Expression of self-assembly-defective Dyn2 mutants | Failed to decrease stabilized microtubules. | Western blot analysis of acetylated tubulin.[7] |

| Expression of GTPase-defective Dyn2 mutant (K44A) | Reduced microtubule stabilization, similar to wild-type. | Western blot analysis of acetylated tubulin.[7] |

Signaling Pathways

Dynamin-2's influence on the cytoskeleton is mediated through complex signaling networks. The following diagrams, generated using the DOT language, illustrate two key pathways.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of Dynamin-2's role in cytoskeletal dynamics.

F-actin Co-sedimentation Assay

This assay is used to determine the binding of Dynamin-2 to filamentous actin (F-actin) and to quantify its actin-bundling activity.

Materials:

-

Purified recombinant Dynamin-2

-

Monomeric actin (G-actin)

-

Actin Polymerization Buffer (5 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM MgCl₂, 1 mM ATP, 0.5 mM DTT)

-

High-Speed Centrifugation Buffer (e.g., 20 mM HEPES pH 7.4, 100 mM KCl, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT)

-

Low-Speed Centrifugation Buffer (same as High-Speed, but with lower centrifugal force)

-

SDS-PAGE reagents and equipment

-

Densitometry software (e.g., ImageJ)

Procedure:

-

Actin Polymerization:

-

Prepare a solution of G-actin in G-buffer (5 mM Tris-HCl pH 8.0, 0.2 mM CaCl₂, 0.2 mM ATP, 0.5 mM DTT).

-

Induce polymerization by adding Actin Polymerization Buffer and incubate at room temperature for 1 hour to form F-actin.

-

-

Binding Reaction:

-

In a microcentrifuge tube, mix a constant concentration of F-actin with varying concentrations of Dynamin-2 in High-Speed Centrifugation Buffer.

-

For bundling analysis, use a single, higher concentration of Dynamin-2.

-

Incubate the mixture at room temperature for 30-60 minutes.

-

-

Sedimentation:

-

For Binding Affinity (High-Speed): Centrifuge the samples at a high speed (e.g., 100,000 x g) for 30-60 minutes at 4°C to pellet the F-actin and any bound proteins.

-

For Bundling Activity (Low-Speed): Centrifuge the samples at a lower speed (e.g., 10,000 x g) for 15-30 minutes at room temperature. At this speed, individual actin filaments will not pellet, but larger actin bundles will.

-

-

Analysis:

-

Carefully separate the supernatant and the pellet.

-

Resuspend the pellet in an equal volume of buffer as the supernatant.

-

Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE.

-

Stain the gel with Coomassie Blue or a more sensitive stain.

-

Quantify the amount of Dynamin-2 and actin in each fraction using densitometry.

-

For binding affinity, plot the amount of bound Dynamin-2 as a function of the free Dynamin-2 concentration to determine the Kd.

-

For bundling activity, calculate the percentage of total actin in the pellet fraction.

-

In Vitro Microtubule Dynamics Assay

This assay allows for the direct visualization and quantification of the effects of Dynamin-2 on microtubule growth, shrinkage, and catastrophe events using Total Internal Reflection Fluorescence (TIRF) microscopy.

Materials:

-

Purified, fluorescently labeled tubulin (e.g., rhodamine-labeled)

-

Unlabeled tubulin

-

GMPCPP (a non-hydrolyzable GTP analog)

-

Microtubule Polymerization Buffer (e.g., 80 mM PIPES pH 6.9, 1 mM EGTA, 1 mM MgCl₂)

-

GTP

-

Oxygen scavenger system (e.g., glucose oxidase, catalase, and glucose)

-

TIRF microscope with a temperature-controlled stage

-

Image analysis software for tracking microtubule ends

Procedure:

-

Preparation of Stable Microtubule Seeds:

-

Polymerize a mixture of labeled and unlabeled tubulin in the presence of GMPCPP to create short, stable microtubule seeds.

-

Shear the microtubules to a uniform, short length.

-

-

Flow Chamber Preparation:

-

Assemble a flow chamber using a glass slide and a coverslip.

-

Coat the inside of the chamber with an antibody against the fluorescent label on the tubulin (e.g., anti-rhodamine) to immobilize the microtubule seeds.

-

Block any remaining non-specific binding sites with a protein like casein.

-

-

Microtubule Dynamics Reaction:

-

Introduce the stable microtubule seeds into the flow chamber and allow them to bind to the antibody-coated surface.

-

Prepare a reaction mixture containing unlabeled tubulin, GTP, and the oxygen scavenger system in Microtubule Polymerization Buffer. Add purified Dynamin-2 at the desired concentration.

-

Perfuse the reaction mixture into the flow chamber.

-

-

TIRF Microscopy and Data Acquisition:

-

Place the flow chamber on the temperature-controlled stage of the TIRF microscope (typically 37°C).

-

Acquire time-lapse images of the growing and shrinking microtubules from the ends of the immobilized seeds.

-

-

Data Analysis:

-

Use image analysis software to generate kymographs (space-time plots) of the microtubule ends.

-

From the kymographs, measure the rates of microtubule growth and shrinkage (slope of the lines) and the frequencies of catastrophe (transition from growth to shrinkage) and rescue (transition from shrinkage to growth).

-

Compare these parameters in the presence and absence of Dynamin-2.

-

Dynamin-2 GTPase Activity Assay

This assay measures the rate of GTP hydrolysis by Dynamin-2, which is a key indicator of its activity and can be modulated by its interaction with the cytoskeleton.

Materials:

-

Purified recombinant Dynamin-2

-

GTPase Assay Buffer (e.g., 20 mM HEPES pH 7.2, 150 mM KCl, 1 mM MgCl₂, 1 mM DTT)

-

GTP, including a radiolabeled version (e.g., [γ-³²P]GTP) or a system for colorimetric phosphate detection (e.g., Malachite Green-based reagent)

-

Thin Layer Chromatography (TLC) plates (for radioactive assay)

-

Spectrophotometer (for colorimetric assay)

Procedure (Radioactive Method):

-

Reaction Setup:

-

In a microcentrifuge tube, prepare the reaction mixture containing GTPase Assay Buffer, Dynamin-2, and any potential modulators (e.g., F-actin, microtubules).

-

Pre-incubate at 37°C.

-

-

Initiation of Reaction:

-

Start the reaction by adding a mixture of unlabeled GTP and [γ-³²P]GTP.

-

-

Time Points:

-

At various time points, remove a small aliquot of the reaction and spot it onto a TLC plate to stop the reaction.

-

-

Separation of GTP and GDP:

-

Develop the TLC plate in a suitable solvent system (e.g., 0.75 M KH₂PO₄, pH 3.5) to separate the unhydrolyzed [γ-³²P]GTP from the released ³²P-labeled inorganic phosphate (Pi).

-

-

Quantification:

-

Dry the TLC plate and expose it to a phosphor screen or autoradiography film.

-

Quantify the amount of ³²P-Pi at each time point.

-

Calculate the initial rate of GTP hydrolysis.

-

Procedure (Colorimetric Method):

-

Reaction Setup and Initiation:

-

Follow steps 1 and 2 as in the radioactive method, but use only unlabeled GTP.

-

-

Stopping the Reaction and Phosphate Detection:

-

At each time point, stop the reaction (e.g., by adding EDTA).

-

Add the Malachite Green reagent, which will form a colored complex with the released inorganic phosphate.

-

-

Quantification:

-

Measure the absorbance of the solution at the appropriate wavelength (e.g., ~620-650 nm).

-

Use a standard curve of known phosphate concentrations to determine the amount of Pi produced.

-

Calculate the rate of GTP hydrolysis.

-

Conclusion

Dynamin-2 is emerging as a pivotal regulator of the cytoskeleton, with profound implications for cell morphology, migration, and division. Its ability to directly interact with and bundle actin filaments, coupled with its influence on microtubule stability, underscores its role as a central coordinator of cytoskeletal dynamics. The GTPase activity of Dynamin-2 is intricately linked to these functions, often in a context-dependent manner involving key signaling partners like Cortactin and the Rho-ROCK pathway. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to further elucidate the mechanisms of Dynamin-2 action and to explore its potential as a therapeutic target in diseases characterized by aberrant cytoskeletal organization.

References

- 1. Direct dynamin–actin interactions regulate the actin cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dynamin regulates the dynamics and mechanical strength of the actin cytoskeleton as a multifilament actin-bundling protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Lipid-Binding Defective Dynamin 2 Mutant in Charcot-Marie-Tooth Disease Impairs Proper Actin Bundling and Actin Organization in Glomerular Podocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dynamin2 GTPase and Cortactin Remodel Actin Filaments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Gain-of-Function Properties of a Dynamin 2 Mutant Implicated in Charcot-Marie-Tooth Disease [frontiersin.org]

- 6. Ubiquitously Expressed Dynamin-II Has a Higher Intrinsic GTPase Activity and a Greater Propensity for Self-assembly Than Neuronal Dynamin-I - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Dynamin IN-2 in Neuronal Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dynamin is a family of large GTPases essential for membrane fission events, most notably in the scission of nascent vesicles during endocytosis. In the nervous system, dynamin plays a critical role in synaptic vesicle recycling, neurotransmitter receptor internalization, and neuronal development. The dynamin family consists of three main isoforms in mammals: dynamin 1 and 3 are predominantly expressed in neurons, while dynamin 2 is ubiquitously expressed. Given the high expression and critical role of dynamin 1 in presynaptic terminals, its inhibition is a key strategy for studying synaptic function and neurotransmission.

Dynamin IN-2 is a potent, cell-permeable inhibitor of dynamin I GTPase activity. It is an analogue of Wiskostatin and serves as a valuable tool for the acute and reversible inhibition of dynamin-dependent processes in neurons. These notes provide a guide to determining and utilizing the optimal working concentration of this compound for neuronal applications.

Mechanism of Action

This compound primarily targets the GTPase activity of dynamin I. This enzyme's function is crucial for the final "pinching off" of clathrin-coated pits from the plasma membrane to form vesicles. By inhibiting the GTPase activity, this compound effectively stalls this process, leading to an accumulation of invaginated pits and a halt in clathrin-mediated endocytosis (CME). This blockade of synaptic vesicle recycling can rapidly deplete the pool of readily releasable vesicles, thereby inhibiting sustained neurotransmission.

Figure 1. Inhibition of Clathrin-Mediated Endocytosis by this compound.

Quantitative Data Summary

The optimal working concentration of this compound should be determined empirically for each neuronal type and experimental paradigm. The provided IC₅₀ values serve as an excellent starting point for designing a dose-response experiment. Based on available data for this compound and its analogue, Wiskostatin, a concentration range of 1-10 µM is recommended for initial testing in neuronal cultures.

| Compound | Target/Process | IC₅₀ / Working Conc. | Cell Type | Notes |

| This compound | Dynamin I GTPase | 1.0 µM | In vitro assay | Potent inhibition of the neuron-specific isoform.[1] |

| This compound | Clathrin-Mediated Endocytosis | 9.5 µM | Cellular assay | Higher concentration needed to block the full cellular process.[1] |

| Wiskostatin | N-WASP | <10 µM | - | Primary target of Wiskostatin. |

| Wiskostatin | Dynamin Inhibition | 20.7 µM | In vitro assay | Wiskostatin also shows off-target effects on dynamin. |

| Wiskostatin | Dendritic Spine/Synapse Number | 2 - 5 µM | Hippocampal Neurons | No observed cytotoxicity at these concentrations. |

Experimental Protocols

Determining the optimal concentration of this compound requires a two-pronged approach: assessing its efficacy in inhibiting dynamin function and evaluating its potential cytotoxicity. Below is a general workflow and detailed protocols for these key experiments.

Figure 2. Experimental workflow for optimizing this compound concentration.

Protocol 1: Determining Cytotoxicity using MTT Assay

This protocol assesses the metabolic activity of neurons, which is an indicator of cell viability. A reduction in signal suggests cytotoxicity.

Materials:

-

Primary neuronal cultures (e.g., hippocampal or cortical) plated in a 96-well plate.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Neuronal culture medium.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered).

-

MTT Solvent (e.g., 0.1 N HCl in absolute isopropanol or DMSO).

-

Plate reader capable of measuring absorbance at 570-590 nm.

Procedure:

-

Cell Plating: Seed primary neurons in a 96-well plate at a density appropriate for your culture type and allow them to mature for the desired number of days in vitro (DIV).

-

Compound Preparation: Prepare serial dilutions of this compound in pre-warmed neuronal culture medium. A suggested range is 0.5 µM to 50 µM. Include a vehicle control (DMSO equivalent to the highest this compound concentration).

-

Treatment: Carefully replace the existing medium in each well with the medium containing the different concentrations of this compound or vehicle.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 2, 6, or 24 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (for a final volume of 110 µL).

-

Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of MTT solvent to each well. Pipette up and down gently to dissolve the formazan crystals.

-

Measurement: Read the absorbance on a plate reader at 590 nm.

-

Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability at each concentration. The highest concentration that does not cause a significant decrease in viability is considered the maximum non-toxic concentration.

Protocol 2: Assessing Dynamin Inhibition via Transferrin Uptake Assay

This protocol measures the rate of clathrin-mediated endocytosis (CME) by tracking the internalization of fluorescently-labeled transferrin. Inhibition of dynamin will block this process and reduce the intracellular fluorescence signal.

Materials:

-

Primary neuronal cultures grown on glass coverslips.

-

This compound.

-

Fluorescently-labeled Transferrin (e.g., Transferrin-Alexa Fluor 647).

-

Serum-free neuronal medium (to prevent competition from unlabeled transferrin in serum).

-

Paraformaldehyde (PFA) 4% in PBS for fixation.

-

Mounting medium with DAPI.

-

Fluorescence microscope.

Procedure:

-

Pre-treatment Starvation: Wash neurons gently with pre-warmed serum-free medium and incubate for 30-60 minutes at 37°C to clear surface-bound transferrin.

-

Inhibitor Treatment: Treat the neurons with the desired, non-toxic concentrations of this compound (and a vehicle control) in serum-free medium for a chosen time (e.g., 30 minutes).

-

Transferrin Pulse: Add fluorescently-labeled transferrin (e.g., 10-25 µg/mL) to the medium and incubate for a short period (e.g., 2-10 minutes) at 37°C. This time should be optimized to be within the linear range of uptake.

-

Stop Uptake & Wash: To stop the endocytosis, immediately place the plate on ice and wash the cells three times with ice-cold PBS to remove surface-bound transferrin.

-

Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Mounting: Wash the coverslips with PBS, stain nuclei with DAPI if desired, and mount them onto glass slides.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the mean fluorescence intensity per cell or per defined area. A significant reduction in fluorescence in this compound-treated cells compared to the vehicle control indicates effective inhibition of CME.

Conclusion and Recommendations

The optimal working concentration for this compound in neuronal cultures is a balance between achieving maximal inhibition of dynamin I and minimizing off-target effects and cytotoxicity. Based on its IC₅₀ of 1.0 µM for dynamin I GTPase and the effective range of its analogue Wiskostatin in neurons, an initial experimental range of 1 µM to 10 µM is recommended. Researchers should perform a careful dose-response analysis for both efficacy (using the transferrin uptake assay) and viability (using the MTT assay) to identify the ideal concentration for their specific neuronal culture system and experimental goals. An incubation time of 30 minutes to 2 hours is a reasonable starting point for observing effects on endocytosis. Always include a vehicle-only (DMSO) control in all experiments.

References

Application Notes and Protocols for Dynamin IN-2 (Dynole® 2-24) in Endocytosis Inhibition

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Dynamin IN-2, also known as Dynole® 2-24, for the effective blockade of dynamin-dependent endocytosis in cellular assays. This document includes quantitative data, detailed experimental protocols, and visual representations of the underlying pathways and workflows.

Introduction to this compound (Dynole® 2-24)

Dynamin is a large GTPase essential for the scission of newly formed vesicles from the plasma membrane during endocytosis, particularly clathrin-mediated endocytosis (CME).[1][2] this compound (Dynole® 2-24) is a potent, cell-permeable, second-generation indole-based inhibitor of dynamin I and dynamin II.[1][3] It serves as a powerful tool for studying the role of dynamin in various cellular processes, including nutrient uptake, receptor signaling, and synaptic vesicle recycling.[1][2] Dynole® 2-24 exhibits low cellular toxicity, making it a suitable tool for in-cell experiments.[3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound (Dynole® 2-24) based on in vitro and cellular assays.

Table 1: Inhibitory Potency (IC50) of this compound (Dynole® 2-24)

| Target | IC50 Value |

| Dynamin I GTPase Activity | 0.56 µM |

| Dynamin II GTPase Activity | 5.4 µM |

| Clathrin-Mediated Endocytosis (CME) | 1.9 µM |

Data sourced from Abcam product datasheet and Gordon et al., 2013.[1][3]

Table 2: Recommended Treatment Conditions for Effective Endocytosis Block

| Parameter | Recommendation | Notes |

| Working Concentration | 10 - 30 µM | Optimal concentration may vary depending on the cell type and experimental conditions. A concentration of 10 µM has been shown to cause near-complete inhibition in Jurkat cells.[4] |

| Treatment Duration | 30 minutes to 4 hours | A 30-minute pre-incubation is often sufficient.[5] Longer incubation times (e.g., 2-4 hours) may be necessary for complete inhibition in some systems.[4] |

| Vehicle | DMSO | The final DMSO concentration in the cell culture medium should be kept low, typically ≤ 1%.[3] |

| Cell Culture Medium | Serum-free or low serum (≤ 0.1%) | Serum proteins may bind to the inhibitor, reducing its effective concentration. A pre-incubation period of 4-12 hours in serum-free media is recommended before adding the inhibitor.[3] |

Experimental Protocols